molecular formula C23H19ClN2O2 B5996269 6-CHLORO-2-(2,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

6-CHLORO-2-(2,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B5996269
M. Wt: 390.9 g/mol
InChI Key: KWZTWXFCHDWDNS-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-dimethylphenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a chloro substituent, and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride. This intermediate is then reacted with furan-2-ylmethanamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,4-dimethylphenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The quinoline core can be reduced to form different derivatives.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-Chloro-2-(2,4-dimethylphenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2,4-dimethylphenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2,4-dimethylphenyl)-N-[(furan-2-yl)methyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core, a chloro substituent, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

6-chloro-2-(2,4-dimethylphenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-14-5-7-18(15(2)10-14)22-12-20(19-11-16(24)6-8-21(19)26-22)23(27)25-13-17-4-3-9-28-17/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZTWXFCHDWDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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